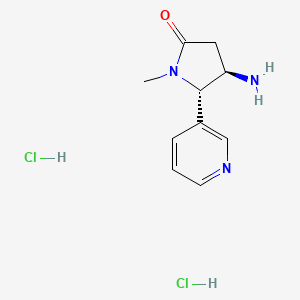
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidinone core, which is substituted with an amino group, a methyl group, and a pyridinyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine, methylamine, and suitable chiral precursors.
Formation of Pyrrolidinone Core: The pyrrolidinone core is formed through a cyclization reaction, often involving the condensation of an amine with a carbonyl compound under acidic or basic conditions.
Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (4R,5S) configuration.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The pyridinyl group can be reduced to form piperidinyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various amides or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidinyl derivatives.
Substitution: Amides or ureas.
Scientific Research Applications
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups enable it to bind selectively to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4-amino-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one dihydrochloride
- (4R,5S)-4-amino-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one dihydrochloride
- (4R,5S)-4-amino-1-methyl-5-(quinolin-3-yl)pyrrolidin-2-one dihydrochloride
Uniqueness
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride is unique due to its specific chiral configuration and the presence of the pyridin-3-yl group. This configuration imparts distinct stereochemical properties, influencing its reactivity and interactions with molecular targets. The pyridin-3-yl group also contributes to its unique electronic and steric characteristics, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H15Cl2N3O |
|---|---|
Molecular Weight |
264.15 g/mol |
IUPAC Name |
(4R,5S)-4-amino-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H13N3O.2ClH/c1-13-9(14)5-8(11)10(13)7-3-2-4-12-6-7;;/h2-4,6,8,10H,5,11H2,1H3;2*1H/t8-,10+;;/m1../s1 |
InChI Key |
URTVTKVHQCXZAV-WAZPLGGWSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)N)C2=CN=CC=C2.Cl.Cl |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















